N-(1,3-ジメチル-2,4,7-トリオキソ-1H,2H,3H,4H,7H-ピラノ[2,3-d]ピリミジン-6-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: is a complex organic compound with a molecular formula of C16H13N3O5 [_{{{CITATION{{{_1{126940-54-3 N-{1,3-Dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano2,3-d ...
科学的研究の応用
N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
作用機序
Target of Action
The primary targets of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide are the proteins MEK1 and MEK2 . These proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cell proliferation .
Mode of Action
N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: acts as a reversible inhibitor of MEK1 and MEK2 . It inhibits the growth of melanoma cells with the BRAFV600 mutation both in vitro and in vivo .
Biochemical Pathways
The compound affects the ERK pathway, which is involved in cell proliferation . The BRAFV600E mutation leads to the constitutive activation of the BRAF pathway, including MEK1 and MEK2 N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide inhibits this activation, thereby affecting the downstream effects of the pathway .
Pharmacokinetics
The pharmacokinetic properties of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide Its molecular properties such as melting point and molecular weight can be found . These properties can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and thus its bioavailability.
Result of Action
The result of the action of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide is the inhibition of the growth of melanoma cells with the BRAFV600 mutation . This is achieved by inhibiting the activation of the BRAF pathway, including MEK1 and MEK2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide typically involves multiple steps, starting with the formation of the pyrano[2,3-d]pyrimidin core[_{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d ...](https://www.chemspider.com/Chemical-Structure.1217502.html). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d .... The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents[_{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d ...](https://www.chemspider.com/Chemical-Structure.1217502.html). The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production[{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to less oxidized forms.
Substitution: : Replacement of one functional group with another[_{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
類似化合物との比較
N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: is unique due to its specific structural features and potential applications. Similar compounds include other pyrano[2,3-d]pyrimidin derivatives, which may have different substituents or functional groups[_{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d .... These compounds can be compared based on their chemical properties, biological activities, and industrial uses.
List of Similar Compounds
Pyrano[2,3-d]pyrimidin-6-yl derivatives
Other benzamide derivatives
Substituted pyrimidin compounds
特性
IUPAC Name |
N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-18-13(21)10-8-11(15(22)24-14(10)19(2)16(18)23)17-12(20)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEWRSBESMRDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。